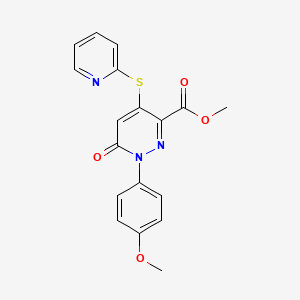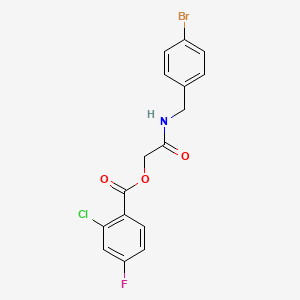
2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chloro-4-fluorobenzoate” is a complex organic molecule that contains several functional groups, including a bromobenzyl group, an amino group, an oxoethyl group, and a chlorofluorobenzoate group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The bromobenzyl and chlorofluorobenzoate groups are likely to be aromatic, while the amino and oxoethyl groups could introduce polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, aromaticity, and the presence of halogens could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Enzyme Inhibition and Substrate Reactivity
- A study on the differential reactivity of [p-(halomethyl)benzoyl]formates with benzoylformate decarboxylase highlighted the potential of halogenated analogues, including bromo and fluoro derivatives, as substrates or inhibitors for enzymatic processes. The fluoro analogue acted as a substrate similar to benzoylformate, whereas the bromo analogue exhibited potent competitive inhibition, influencing the enzymic fate of the analogue based on the leaving group potential of the halogen (Reynolds et al., 1988).
Synthesis of Anticancer Drugs
- The synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for some anticancer drugs inhibiting thymidylate synthase, indicates the role of halogenated compounds in drug development. This process involves the reaction of 2-amino-5-methylbenzoic acid with thioacetamide, followed by bromination, showcasing the importance of halogenated intermediates (Cao Sheng-li, 2004).
Antimicrobial and Antioxidant Activities
- Research on the synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, including 2-(4-bromobenzyl)- and 2-(4-fluorobenzyl)-1H-benzimidazole derivatives, demonstrated significant bioactivities. These compounds exhibited potent ABTS scavenging activities and effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential in medicinal chemistry (Menteşe et al., 2015).
Anticancer Activity of Fluorine Compounds
- The synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups, achieved through reactions under ultrasound irradiation without solvent and catalyst, indicated moderate anticancer activity in vitro. This study emphasizes the versatility of halogenated compounds in creating bioactive molecules for potential therapeutic applications (Song et al., 2005).
properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-chloro-4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClFNO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-6-5-12(19)7-14(13)18/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYXIIXSWBHEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=C(C=C2)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2999268.png)
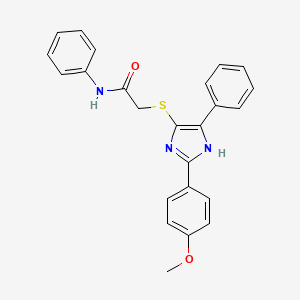
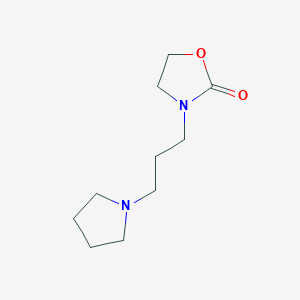
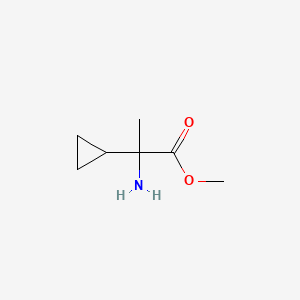
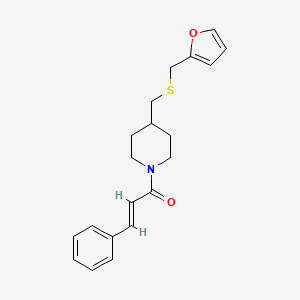
![3-(1H-pyrrol-1-yl)-N-(2-(trifluoromethyl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2999276.png)
![3-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2999278.png)
![(2E)-3-(2-chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2999279.png)
![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2999280.png)
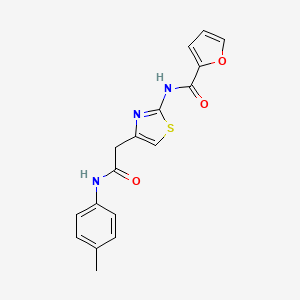
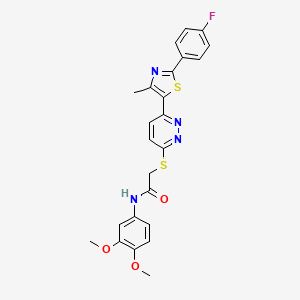

![4-(4-Ethoxy-3-fluorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2999288.png)
